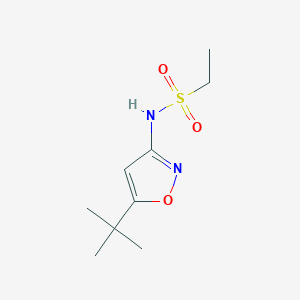![molecular formula C29H30N2O5 B5269474 benzyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetate](/img/structure/B5269474.png)
benzyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetate is a complex organic compound with a unique structure that includes a benzyl group, a butoxybenzoyl group, and a phenylprop-2-enoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetate typically involves multiple steps. One common method includes the following steps:
Formation of the butoxybenzoyl intermediate: This step involves the reaction of 4-butoxybenzoic acid with a suitable reagent to form the butoxybenzoyl chloride.
Coupling with the amine: The butoxybenzoyl chloride is then reacted with an amine to form the butoxybenzoyl amide.
Formation of the phenylprop-2-enoyl intermediate: This step involves the reaction of cinnamic acid with a suitable reagent to form the cinnamoyl chloride.
Coupling with the amide: The cinnamoyl chloride is then reacted with the butoxybenzoyl amide to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Benzyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-bromoacetate: Similar structure but with a bromo group instead of the butoxybenzoyl group.
Cinnamoyl chloride: Similar structure but lacks the benzyl and butoxybenzoyl groups.
Uniqueness
Benzyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl 2-[[(E)-2-[(4-butoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O5/c1-2-3-18-35-25-16-14-24(15-17-25)28(33)31-26(19-22-10-6-4-7-11-22)29(34)30-20-27(32)36-21-23-12-8-5-9-13-23/h4-17,19H,2-3,18,20-21H2,1H3,(H,30,34)(H,31,33)/b26-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWALLAJGDCLQIZ-LGUFXXKBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[allyl(isobutyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5269397.png)
![4-(4-bromophenyl)-N-[(Z)-(2,4-dimethoxyphenyl)methylideneamino]-N-methyl-6-phenylpyrimidin-2-amine](/img/structure/B5269413.png)
![N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5269414.png)
![1-acetyl-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5269415.png)

![5-phenyl[1,2,5]oxadiazolo[3,4-h]-1,6-naphthyridin-6(9H)-one](/img/structure/B5269425.png)
![3-({1-[3-(methylsulfonyl)benzoyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5269430.png)
![(2-{[1-(3-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5269432.png)
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5269437.png)
![2-{4-[(4-FLUOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B5269442.png)
![methyl {[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5269473.png)
![4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-nitrophenyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5269484.png)
![1-(3-fluorobenzyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5269492.png)
